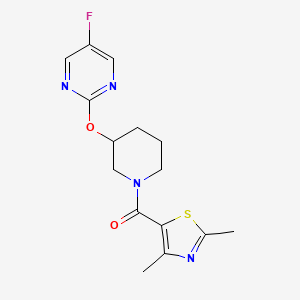

![molecular formula C15H19N3 B2543715 4-(4-异丙苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶 CAS No. 303021-39-8](/img/structure/B2543715.png)

4-(4-异丙苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶

描述

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been explored in various studies. For instance, the synthesis of imidazo[1,2-a]pyridines from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which are substituted on nitrogen with a nitropyridine group, has been achieved through reactions with triethylamine . Similarly, the synthesis of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-

科学研究应用

缓蚀

与查询化合物密切相关的咪唑并[4,5-b]吡啶衍生物已显示出在酸性环境中对低碳钢腐蚀具有很高的抑制性能。这些衍生物,包括6-溴-2-(4-氯苯基)-3-(丙-2-炔-1-基)-3H-咪唑并[4,5-b]吡啶,因其电化学和表面分析特性而被研究,证明了其作为缓蚀剂的有效性 (Saady et al., 2021).

药物化学

- 咪唑并[4,5-c]吡啶已合成用于潜在的抗癌应用。特别是一种衍生物显示出导致细胞在有丝分裂中积累,表明其作为有丝分裂抑制剂的潜力 (Temple et al., 1987).

- P2X7受体拮抗剂的开发涉及四氢咪唑并[4,5-c]吡啶衍生物,用于潜在的治疗应用。一种这样的化合物展示出有希望的药代动力学特性,并可能成为涉及P2X7受体的疾病的治疗选择 (Swanson et al., 2016).

- 构象受限的稠合咪唑衍生物,包括四氢咪唑并[4,5-c]吡啶,已被探索作为5-羟色胺(5-HT3)受体拮抗剂。这些化合物可用于治疗肠易激综合征和癌症化疗的副作用等疾病 (Ohta et al., 1996).

化学和合成

- 对四氢咪唑并吡啶的固相合成的研究,包括4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶,已经开发出在固体载体上创建这些化合物的方法。该技术对于有效合成这些化合物以用于各种应用非常重要 (Hutchins & Chapman, 1996).

- 已经开发出苯乙酮与吡啶乙胺进行电化学串联sp3(C-H)双胺化的方法,促进了3-酰基官能化咪唑并[1,5-a]吡啶的直接合成。这些方法突出了咪唑并[4,5-c]吡啶衍生物在药物研究中的重要性 (Wang et al., 2022).

属性

IUPAC Name |

4-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-10(2)11-3-5-12(6-4-11)14-15-13(7-8-16-14)17-9-18-15/h3-6,9-10,14,16H,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMXQEAWYNFGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

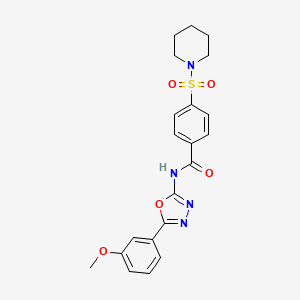

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

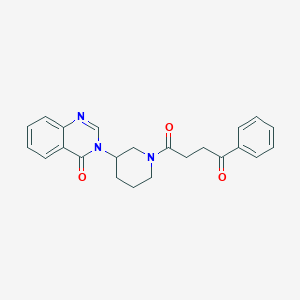

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

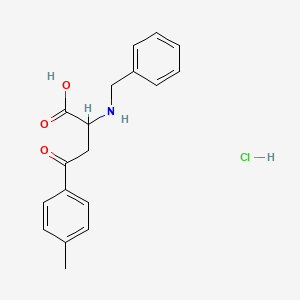

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)

![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)

![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)